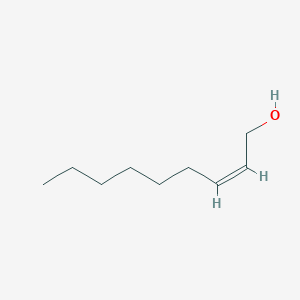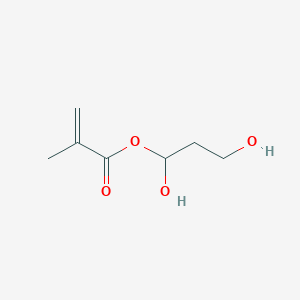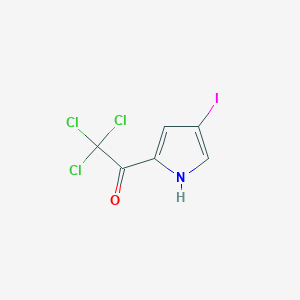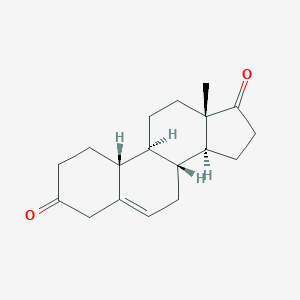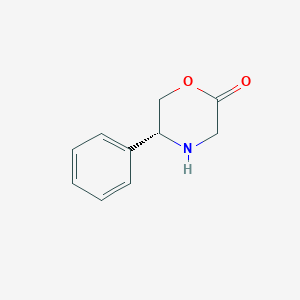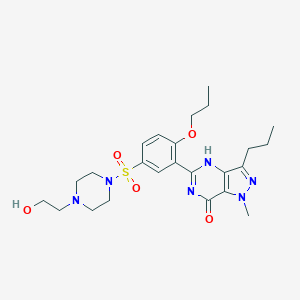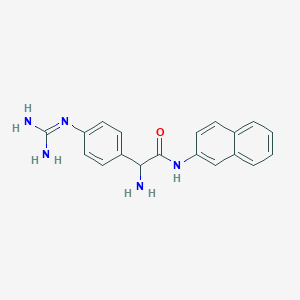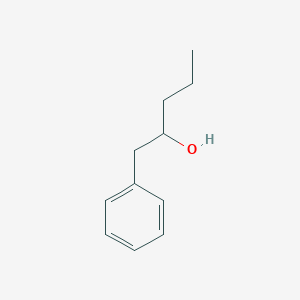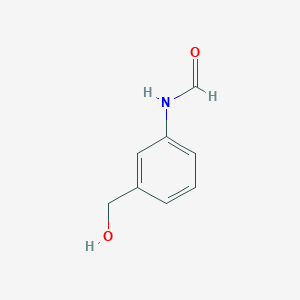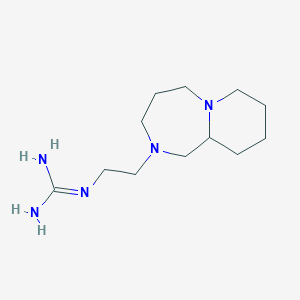
Guanidine 1,5-diazabicyclo(5.4.0)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine 1,5-diazabicyclo(5.4.0)undecane, commonly known as DBU, is a highly basic and nucleophilic organic compound. It is widely used as a catalyst and a base in various organic reactions due to its unique properties. DBU is a bicyclic guanidine with a rigid and bulky structure, which makes it an excellent catalyst for various reactions.
Mécanisme D'action
DBU acts as a nucleophile and a base in various organic reactions. It can abstract protons from acidic compounds and donate electrons to electrophilic compounds. The bulky and rigid structure of DBU makes it an excellent catalyst for various reactions. DBU can also act as a chiral catalyst in asymmetric reactions.
Effets Biochimiques Et Physiologiques
DBU has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is highly reactive and can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
DBU has several advantages as a catalyst and a base in organic reactions. It is highly basic and nucleophilic, which makes it an excellent catalyst for various reactions. It is also relatively cheap and readily available. However, DBU has some limitations as well. It is highly reactive and can cause skin irritation and respiratory problems if inhaled. It can also react with some compounds to form unwanted byproducts.
Orientations Futures
There are several future directions for the research on DBU. One possible direction is to develop new synthetic methods using DBU as a catalyst. Another direction is to study the mechanism of action of DBU in various organic reactions. The use of DBU as a chiral catalyst in asymmetric reactions is another area of research. Finally, the development of new applications for DBU in the synthesis of natural products and biologically active compounds is also an important direction for future research.
Conclusion:
In conclusion, DBU is a highly basic and nucleophilic organic compound that is widely used as a catalyst and a base in various organic reactions. It has several advantages as a catalyst, but also has some limitations. DBU has no known biochemical or physiological effects on humans or animals. The future directions for research on DBU include developing new synthetic methods, studying the mechanism of action, using it as a chiral catalyst, and developing new applications for the synthesis of natural products and biologically active compounds.
Méthodes De Synthèse
DBU can be synthesized by reacting guanidine with cyclohexene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere of nitrogen or argon at a temperature of around 80°C. The product is then purified by distillation or recrystallization.
Applications De Recherche Scientifique
DBU is widely used as a catalyst and a base in various organic reactions such as Michael addition, aldol condensation, and esterification. It is also used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. DBU has been shown to be an effective catalyst in the synthesis of various natural products and biologically active compounds.
Propriétés
Numéro CAS |
115839-50-4 |
|---|---|
Nom du produit |
Guanidine 1,5-diazabicyclo(5.4.0)undecane |
Formule moléculaire |
C21H45N5 |
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
2-[2-(3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C12H25N5/c13-12(14)15-5-9-16-6-3-8-17-7-2-1-4-11(17)10-16/h11H,1-10H2,(H4,13,14,15) |
Clé InChI |
ADLSSHULVIURLO-UHFFFAOYSA-N |
SMILES |
C1CCN2CCCN(CC2C1)CCN=C(N)N |
SMILES canonique |
C1CCN2CCCN(CC2C1)CCN=C(N)N |
Synonymes |
guanidine 1,5-diazabicyclo(5.4.0)undecane guanidine diazabicycloundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



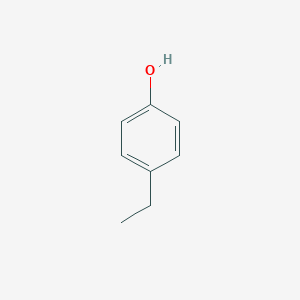
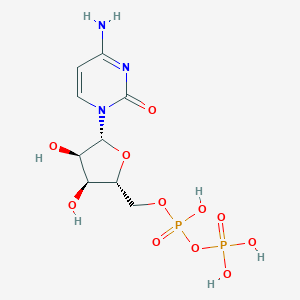
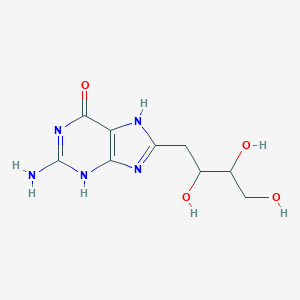
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
